molecular formula C8H14O5 B8812187 METHYLTETRAHYDRO-2,5-DIMETHOXY-2-FURANCARBOXYLATE

METHYLTETRAHYDRO-2,5-DIMETHOXY-2-FURANCARBOXYLATE

Cat. No.: B8812187
M. Wt: 190.19 g/mol
InChI Key: YUDUYCUJCQMCCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYLTETRAHYDRO-2,5-DIMETHOXY-2-FURANCARBOXYLATE is an organic compound with the molecular formula C7H12O4 It is a derivative of tetrahydrofuran, featuring two methoxy groups and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl tetrahydro-2,5-dimethoxyfuroate typically involves the reaction of 2,5-dimethoxyfuran with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours .

Industrial Production Methods: In an industrial setting, the production of methyl tetrahydro-2,5-dimethoxyfuroate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions: METHYLTETRAHYDRO-2,5-DIMETHOXY-2-FURANCARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

METHYLTETRAHYDRO-2,5-DIMETHOXY-2-FURANCARBOXYLATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl tetrahydro-2,5-dimethoxyfuroate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Properties

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

IUPAC Name

methyl 2,5-dimethoxyoxolane-2-carboxylate

InChI

InChI=1S/C8H14O5/c1-10-6-4-5-8(12-3,13-6)7(9)11-2/h6H,4-5H2,1-3H3

InChI Key

YUDUYCUJCQMCCJ-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(O1)(C(=O)OC)OC

Origin of Product

United States

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